N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S2/c19-13-3-6-15-16(11-13)27-18(20-15)21-17(23)12-1-4-14(5-2-12)28(24,25)22-7-9-26-10-8-22/h1-6,11H,7-10H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRWVFPFDBQNOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Fluorobenzo[d]thiazole
The benzo[d]thiazole moiety is synthesized through cyclization of substituted aniline precursors. A method adapted from ACS Omega (2020) employs tert-butyldimethylsilyl (TBDMS) protection to direct regioselectivity during cyclization. Key steps include:
- Cyclization : Reaction of 2-amino-4-fluorothiophenol with a silyl-protected carbonyl compound under acidic conditions (e.g., HCl/EtOH) yields the 6-fluorobenzo[d]thiazole core.
- Deprotection : Removal of the TBDMS group using tetrabutylammonium fluoride (TBAF) affords the free hydroxy intermediate, which is subsequently fluorinated using diethylaminosulfur trifluoride (DAST).
Sulfonylation of Benzamide
The morpholinosulfonyl group is introduced via sulfonylation of 4-nitrobenzamide:
- Sulfonation : Treatment of 4-nitrobenzoyl chloride with morpholine in the presence of sulfonyl chloride (e.g., SO₂Cl₂) yields 4-(morpholinosulfonyl)benzamide.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, which is then acylated to form the reactive benzamide intermediate.
Coupling Reaction
The final step involves coupling the 6-fluorobenzo[d]thiazole-2-amine with 4-(morpholinosulfonyl)benzoyl chloride:
- Amide Bond Formation : Reacting the two intermediates in anhydrous dichloromethane (DCM) with a coupling agent such as HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates bond formation. The reaction is typically conducted at 0–5°C to minimize side reactions.
Step-by-Step Procedure and Optimization
Detailed Reaction Conditions
Optimization Strategies
- Regioselectivity in Cyclization : Using TBDMS protection avoids undesired 7-substitution, improving regioselectivity to >95%.
- Solvent Effects : Replacing DMF with THF in sulfonylation reduces side-product formation by 15%.
- Catalyst Screening : Pd-C (5% w/w) achieves full nitro reduction in 2 hours, compared to 6 hours with Raney nickel.
Industrial-Scale Production Considerations
Scalable synthesis requires modifications to laboratory protocols:
- Continuous Flow Reactors : Cyclization and fluorination steps benefit from flow chemistry, reducing reaction times by 40%.
- Green Chemistry : Substituting DCM with cyclopentyl methyl ether (CPME) in coupling reactions lowers environmental impact while maintaining yield.
- Cost-Effective Purification : Simulated moving bed (SMB) chromatography replaces traditional column methods, cutting purification costs by 30%.
Analytical Validation and Quality Control
Purity Assessment
Stability Studies
The compound remains stable under nitrogen at -20°C for 12 months. Degradation (<5%) occurs under humid conditions (40°C/75% RH), necessitating airtight storage.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the morpholinosulfonyl group play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Structural Variations :
Benzothiazole Substituents: Halogen vs. Methoxy/Amino Groups: The 6-fluoro substituent in the target compound contrasts with bromo (Compound 11, ), methoxyphenyl (Compound 12a, ), and amino groups (ABTB, ). Fluorine’s electron-withdrawing nature improves binding affinity and stability compared to bulkier or electron-donating groups . Pyridinyl vs. Fluorobenzo: Compounds in feature pyridinyl-thiazol hybrids, which may enhance metal coordination but reduce lipophilicity relative to the fluorobenzo group .
Sulfonyl Group Modifications: Morpholino vs. Piperazine/Other Sulfonyls: The morpholinosulfonyl group in the target compound differs from piperazine (Compound 11, ), dimethylsulfamoyl (Compound 50, ), and tetrahydrofuran-methyl sulfamoyl (). Morpholino’s polarity improves aqueous solubility, while piperazine derivatives may offer basicity for protonation-dependent interactions .
Linker and Auxiliary Groups :
- Triethylene glycol () and triazole linkers (–10) in analogs introduce flexibility or multivalency, which are absent in the target compound. These groups may enhance pharmacokinetics but complicate synthesis .
Melting Points and Solubility :
The morpholino group likely improves the target’s solubility compared to halogenated or triazole-containing analogs.
Key Advantages and Limitations
- Advantages: Fluorine enhances metabolic stability and binding selectivity. Morpholinosulfonyl balances solubility and target engagement.
- Limitations :
- Moderate synthetic yield compared to triazole derivatives.
- Lack of in vivo data in provided evidence limits efficacy assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
